SB269652

GPCR allostery dopamine receptor dimers bitopic ligands

SB269652 is the first drug-like negative allosteric modulator of dopamine D2 and D3 receptors. Its unique bitopic binding engages both orthosteric and secondary sites, requiring receptor dimers for action. This yields submaximal inhibition, Na⁺-sensitivity, and negative cooperativity unachievable with generic orthosteric antagonists. Essential for dissecting D2R homodimer signaling, biased agonism, and SAR studies. Secure high-purity SB269652 for decisive GPCR research.

Molecular Formula C27H30N4O
Molecular Weight 426.6 g/mol
Cat. No. B610711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB269652
SynonymsSB269652;  SB-269652;  SB2 69652;  SB269,652;  SB-269,652;  SB 269,652.
Molecular FormulaC27H30N4O
Molecular Weight426.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1CCN2CCC3=C(C2)C=C(C=C3)C#N)NC(=O)C4=CC5=CC=CC=C5N4
InChIInChI=1S/C27H30N4O/c28-17-20-5-8-21-12-14-31(18-23(21)15-20)13-11-19-6-9-24(10-7-19)29-27(32)26-16-22-3-1-2-4-25(22)30-26/h1-5,8,15-16,19,24,30H,6-7,9-14,18H2,(H,29,32)
InChIKeyJGLGOAQPUQITLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB269652: A Bitopic Negative Allosteric Modulator of Dopamine D2/D3 Receptors for GPCR Research


SB269652 is a synthetic organic compound (CAS: 215802-15-6) that functions as the first drug-like negative allosteric modulator (NAM) of dopamine D2 and D3 receptors [1]. It exhibits a unique bitopic binding mode, engaging both the orthosteric binding site (OBS) and a secondary binding pocket (SBP) at the extracellular end of the transmembrane domain [2]. This binding mechanism requires the presence of receptor dimers to exert its allosteric pharmacology, distinguishing it from classical orthosteric antagonists [3].

Why Orthosteric D2 Antagonists Cannot Substitute for SB269652 in Dimer-Dependent Studies


Generic substitution fails because SB269652 operates through a fundamentally distinct mechanism: it requires dopamine D2 receptor (D2R) dimers for its allosteric action [1]. Unlike classical orthosteric antagonists (e.g., haloperidol, spiperone) that simply compete for the dopamine binding site, SB269652 binds in a bitopic pose across one protomer of a D2R dimer to allosterically inhibit ligand binding at the second protomer [2]. This dimer-dependent allostery confers a unique pharmacological profile, including submaximal inhibition and Na⁺-sensitivity, which cannot be replicated by in-class orthosteric antagonists or D3-preferring ligands [3].

Quantitative Differentiation of SB269652: Key Comparative Evidence for Procurement Decisions


SB269652 vs. Orthosteric Antagonists: Allosteric Cooperativity in D2R Dimers

SB269652 exhibits negative allosteric cooperativity with orthosteric ligands, quantified as a Logα value of -0.54 ± 0.11 (α = 0.28) at wild-type D2R [1]. This contrasts with orthosteric antagonists (e.g., haloperidol, spiperone), which lack allosteric cooperativity (Logα ≈ 0). The negative cooperativity indicates that SB269652 binding reduces the affinity of orthosteric ligands, a property absent in classic antagonists.

GPCR allostery dopamine receptor dimers bitopic ligands

Submaximal Inhibition of D3R-Mediated ERK1/2 Phosphorylation vs. Orthosteric Antagonists

SB269652 potently blocks D3 receptor-mediated ERK1/2 phosphorylation at 1 μM dopamine but only submaximally inhibits (by ~35%) the response when dopamine is increased to 10 μM . In contrast, orthosteric D2/D3 antagonists (e.g., haloperidol) typically produce complete, surmountable antagonism that can be overcome by high agonist concentrations.

ERK1/2 phosphorylation D3 receptor signaling functional antagonism

Functional Affinity at D2R: Kb Values in GTPγS and Cellular Assays

SB269652 exhibits an estimated functional affinity (Kb) of 145-416 nM for the dopamine D2 receptor in GTPγS binding and cell-based functional assays . This is in contrast to the high picomolar binding affinity observed in radioligand displacement assays for D3R (IC50 = 0.18-1.86 nM) , highlighting a functional selectivity that differs from simple binding potency.

D2 receptor affinity GTPγS binding functional antagonism

Na⁺-Dependent Allosteric Modulation: A Mechanistic Differentiator

The allosteric action of SB269652 is strictly dependent on the presence of sodium ions (Na⁺) within the conserved Na⁺-binding pocket of the D2R [1]. This contrasts with orthosteric antagonists, whose binding is typically Na⁺-insensitive. The Na⁺ requirement for high-affinity binding of the tetrahydroisoquinoline moiety within the orthosteric site is a unique property of SB269652 among D2R ligands.

sodium ion sensitivity GPCR allostery D2 receptor modulation

Mutation-Specific Sensitivity: D1143.32E Enhances SB269652 Binding Affinity

The D1143.32E mutation in the D2R significantly alters the pharmacology of SB269652, increasing its binding affinity (pKB = 6.39 ± 0.06 vs 6.11 ± 0.06 for WT) and reducing negative cooperativity (Logα = -0.22 ± 0.09 vs -0.54 ± 0.11 for WT) [1]. This contrasts with the behavior of some SB269652 derivatives (e.g., MIPS1059), which show dramatic loss of affinity with the same mutation (pKB = 4.19 ± 0.11).

D2R mutagenesis structure-activity relationship allosteric pocket

Optimal Research Applications for SB269652 Based on Validated Differentiators


Investigating GPCR Dimerization and Allosteric Crosstalk

SB269652 is uniquely suited for studies requiring functional dissection of D2R homodimers. Its dimer-dependent allostery [1] allows researchers to probe inter-protomer communication and validate the role of receptor dimers in physiological and pathological signaling. This application is supported by the compound's negative cooperativity and bitopic binding mode .

Functional Selectivity Profiling in D2R vs. D3R Signaling

The submaximal inhibition of D3R-mediated ERK1/2 phosphorylation [1] and the Na⁺-dependency of D2R allostery make SB269652 a valuable tool for differentiating D2R- from D3R-mediated functional outcomes in cellular assays, particularly when studying biased signaling or receptor reserve.

Structure-Activity Relationship (SAR) Studies of Bitopic Ligands

SB269652 serves as a critical reference compound for SAR campaigns aimed at developing novel bitopic NAMs. Its well-characterized binding pose [1] and sensitivity to mutations (e.g., D1143.32E) provide a benchmark for evaluating the pharmacological impact of structural modifications on affinity, cooperativity, and dimer-selectivity.

Na⁺-Dependent GPCR Pharmacology and Drug Discovery

The strict Na⁺-dependence of SB269652's allosteric action [1] positions it as an essential control for experiments exploring the role of the conserved Na⁺ pocket in D2R function, and as a starting point for designing Na⁺-sensitive allosteric therapeutics with potential for state-dependent modulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB269652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.